ベンザロン

概要

説明

ベンザロンは、血管障害の治療において特に知られているベンゾフラン誘導体です。 主に毛細血管の弾力性を高め、毛細血管の透過性を低下させるために使用され、静脈瘤や痔などの治療に効果的です 。 ベンザロンはまた、血清尿酸レベルを低下させる役割を果たすヒト尿酸トランスポーター1(hURAT1)を阻害する能力で知られています .

科学的研究の応用

Benzarone has a wide range of applications in scientific research:

Chemistry: Used as a starting material for synthesizing various benzofuran derivatives.

Biology: Studied for its effects on cellular processes and its potential as an inhibitor of specific enzymes.

Medicine: Investigated for its therapeutic potential in treating vascular disorders, gout, and certain types of cancer

Industry: Utilized in the development of pharmaceuticals and other chemical products.

作用機序

ベンザロンは、主にヒト尿酸トランスポーター1(hURAT1)を阻害することで効果を発揮します。hURAT1は腎臓における尿酸の再吸収を減らし、血清尿酸レベルを低下させます 。 さらに、ベンザロンは、細胞増殖と移動に関与する目の不在の相同体3(EYA3)のチロシンホスファターゼ活性を阻害します 。 この二重のメカニズムにより、ベンザロンは血管障害と特定の種類のがんの両方の治療に効果的です .

類似化合物:

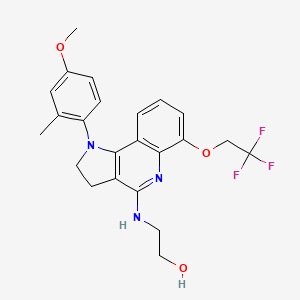

ベンゾブロマロン: 尿酸排泄作用が類似した構造的に関連する化合物.

プロベネシド: 痛風の治療に使用される別の尿酸排泄剤.

スルフィンピラゾン: 類似の作用機序を持つ尿酸排泄薬.

比較: ベンザロンは、hURAT1とEYA3の両方を標的にする二重の作用機序が独特で、他の尿酸排泄剤と比較して、より幅広い治療用途があります 。 ベンゾブロマロンとプロベネシドは、主に血清尿酸レベルの低下に焦点を当てているのに対し、ベンザロンのEYA3阻害の追加により、がん治療の有望な候補となっています .

生化学分析

Biochemical Properties

Benzarone plays a significant role in biochemical reactions, particularly in the metabolism of uric acid. It interacts with several enzymes, including beta-glucuronidase and arylsulphatase, which are involved in its hydrolysis and conjugation processes. These interactions facilitate the conversion of benzarone into its active and inactive forms, influencing its pharmacokinetic properties .

Cellular Effects

Benzarone affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, benzarone can modulate the activity of certain transcription factors, leading to changes in gene expression that impact cellular functions such as proliferation, apoptosis, and differentiation .

Molecular Mechanism

The molecular mechanism of benzarone involves its binding interactions with specific biomolecules. Benzarone can inhibit or activate enzymes, leading to alterations in metabolic pathways. It also affects gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for its therapeutic effects and pharmacological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzarone change over time. The stability and degradation of benzarone are important factors that influence its long-term effects on cellular function. Studies have shown that benzarone remains stable under certain conditions, but it can degrade over time, leading to variations in its efficacy and potency .

Dosage Effects in Animal Models

The effects of benzarone vary with different dosages in animal models. At lower doses, benzarone exhibits therapeutic effects without significant adverse reactions. At higher doses, it can cause toxic effects, including liver and kidney damage. These dosage-dependent effects are critical for determining the safe and effective use of benzarone in clinical settings .

Metabolic Pathways

Benzarone is involved in several metabolic pathways, including those related to uric acid metabolism. It interacts with enzymes such as beta-glucuronidase and arylsulphatase, which facilitate its conversion into various metabolites. These interactions affect the metabolic flux and levels of metabolites, influencing the overall pharmacokinetics of benzarone .

Transport and Distribution

Benzarone is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The transport and distribution of benzarone are essential for its therapeutic effects and pharmacological activity .

Subcellular Localization

The subcellular localization of benzarone is influenced by targeting signals and post-translational modifications. Benzarone can be directed to specific compartments or organelles, where it exerts its effects on cellular function. These localization mechanisms are crucial for understanding the activity and function of benzarone at the cellular level .

準備方法

合成経路と反応条件: ベンザロンは、フリーデル・クラフツアシル化反応によって合成することができます。 このプロセスには、ルイス酸触媒の存在下で、2-エチルベンゾフランとアニソイルクロリドを反応させることが含まれます。 この反応は通常、15〜30°Cの温度で行われ、その後、酸性化、洗浄、結晶化によって中間体が得られます。 この中間体は、次にルイス酸とさらに反応させ、同様の後処理工程を経て最終生成物が得られます .

工業生産方法: ベンザロンの工業生産は、同様の合成経路に従いますが、大規模製造向けに最適化されています。 このプロセスには、特定の溶媒と制御された反応条件を使用することが含まれ、高収率と純度が確保されます。 反応条件はより穏やかで、高温やエネルギー消費を回避するため、プロセスはより効率的で環境にやさしいものになります .

化学反応の分析

反応の種類: ベンザロンは、以下を含むさまざまな化学反応を起こします。

酸化: ベンザロンは酸化されて、ベンゾブロマロンを形成することができます。ベンゾブロマロンは、類似の薬理学的特性を持つ関連化合物です.

還元: 還元反応は、ベンザロンの官能基を修飾して、その薬理作用を変化させる可能性があります。

置換: ベンザロンは、特にベンゾフラン環で置換反応を起こすことができ、さまざまな生物活性を持つさまざまな誘導体を形成することができます.

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: ハロゲン化剤やその他の求電子剤は、置換反応に一般的に使用されます。

形成される主要な生成物:

酸化: ベンゾブロマロン

還元: ベンザロンの還元誘導体

置換: さまざまな置換ベンゾフラン誘導体

4. 科学研究への応用

ベンザロンは、科学研究において幅広い用途があります。

化学: さまざまなベンゾフラン誘導体を合成するための出発物質として使用されます。

生物学: 細胞プロセスに対する影響と、特定の酵素の阻害剤としての可能性について研究されています.

類似化合物との比較

Benzbromarone: A structurally related compound with similar uricosuric properties.

Probenecid: Another uricosuric agent used in the treatment of gout.

Sulfinpyrazone: A uricosuric drug with a similar mechanism of action.

Comparison: Benzarone is unique in its dual mechanism of action, targeting both hURAT1 and EYA3, which gives it a broader range of therapeutic applications compared to other uricosuric agents . While Benzbromarone and Probenecid primarily focus on reducing serum uric acid levels, Benzarone’s additional inhibition of EYA3 makes it a promising candidate for cancer treatment .

特性

IUPAC Name |

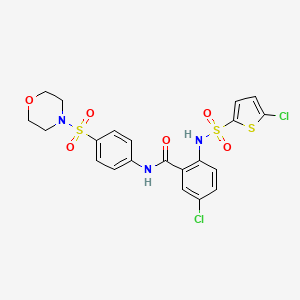

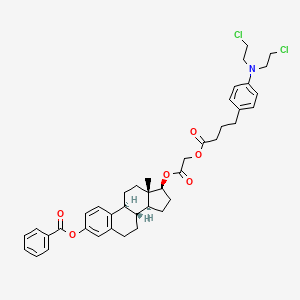

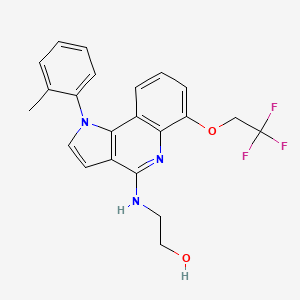

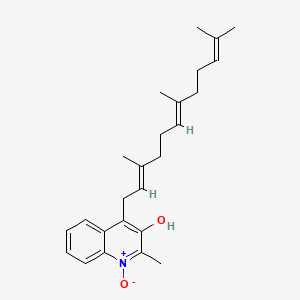

(2-ethyl-1-benzofuran-3-yl)-(4-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-2-14-16(13-5-3-4-6-15(13)20-14)17(19)11-7-9-12(18)10-8-11/h3-10,18H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFRXIWQYSOIBDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061721 | |

| Record name | Methanone, (2-ethyl-3-benzofuranyl)(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1477-19-6 | |

| Record name | Benzarone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1477-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzarone [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzarone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, (2-ethyl-3-benzofuranyl)(4-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, (2-ethyl-3-benzofuranyl)(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzarone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZARONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23ZW4BG89C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Benzarone?

A1: Benzarone exhibits multiple mechanisms of action. It acts as a uricosuric agent, increasing the excretion of uric acid in urine, primarily by inhibiting uric acid transporter 1 (URAT1) in the kidneys []. Additionally, Benzarone demonstrates inhibitory effects on the tyrosine phosphatase activity of Eyes Absent (EYA) proteins [, ].

Q2: How does Benzarone affect SHH medulloblastoma growth?

A2: Benzarone derivatives, specifically DS-1-38, have been shown to inhibit EYA1 tyrosine phosphatase activity, disrupting the Sonic Hedgehog (SHH) signaling pathway [, ]. This disruption leads to reduced SHH medulloblastoma (SHH-MB) growth in vitro and in vivo [].

Q3: How does Benzarone's impact on EYA proteins influence angiogenesis?

A3: Inhibiting EYA tyrosine phosphatase activity with Benzarone and its derivative, DS-1-38, attenuates angiogenesis. This has been observed in vitro through reduced tubulogenesis in Matrigel and in vivo through impaired blood vessel development in zebrafish embryos and reduced vascularization in Ewing sarcoma xenografts [, ].

Q4: What is the molecular formula and weight of Benzarone?

A4: The molecular formula of Benzarone is C17H14O3, and its molecular weight is 266.29 g/mol.

Q5: Is there any spectroscopic data available for Benzarone?

A5: While the provided research doesn't delve into detailed spectroscopic characterization, various analytical methods, including thin-layer chromatography (TLC) [], high-performance liquid chromatography (HPLC) [, , ], and gas chromatography-mass spectrometry (GC-MS) [, , ], have been employed to identify and quantify Benzarone in biological samples.

Q6: Has computational chemistry been used in Benzarone research?

A6: While the provided research does not explicitly detail computational studies, the development of Benzarone derivatives like DS-1-38 for enhanced EYA inhibition suggests potential use of structure-activity relationship (SAR) studies and possibly computational modeling [, ].

Q7: How do structural modifications of Benzarone influence its activity?

A7: Studies on Benzarone derivatives demonstrate the impact of structural changes on EYA inhibition and anti-tumor activity. The addition of specific side chains to the benzofuran core of Benzarone, as seen in DS-1-38, has been shown to enhance its potency against EYA proteins and SHH-MB growth [, ].

Q8: How is Benzarone absorbed, distributed, metabolized, and excreted (ADME)?

A8: Benzarone is well-absorbed after oral administration [, ]. It undergoes significant hepatic metabolism, primarily via hydroxylation, and is mainly excreted through the biliary system (bile) into the feces [, , ]. Urinary excretion of Benzarone and its metabolites is minimal [].

Q9: Does Benzbromarone metabolize into Benzarone?

A9: While earlier studies suggested debromination of Benzbromarone to Benzarone [], later research refuted this claim [, ]. Studies involving human subjects confirmed the absence of Benzarone in plasma and bile after Benzbromarone administration [, ].

Q10: What in vitro models have been used to study Benzarone?

A10: Benzarone's effects have been investigated using various in vitro models, including isolated rat hepatocytes, isolated rat liver mitochondria [, ], cultured human umbilical vein endothelial cells [], and cultured human arterial smooth muscle cells [].

Q11: What in vivo models have been used in Benzarone research?

A11: Research on Benzarone utilizes various in vivo models, including rats [, , , ], dogs [], rabbits [, , ], guinea pigs [], and zebrafish embryos [], to study its effects on various physiological processes.

Q12: Are there clinical trials available for Benzarone?

A12: Clinical studies have investigated the therapeutic potential of Benzarone. For example, a pilot study on male patients with intermittent claudication demonstrated a statistically significant increase in painless walking distance after four weeks of Benzarone treatment [].

Q13: What are the potential adverse effects associated with Benzarone?

A13: Benzarone has been associated with hepatotoxicity, potentially leading to severe liver injury, including hepatitis and cirrhosis [, , , , , ]. The mechanism of toxicity likely involves mitochondrial damage within liver cells [, ].

Q14: What analytical techniques are used to detect and quantify Benzarone?

A14: Several analytical techniques have been employed to detect and quantify Benzarone and its metabolites in biological samples, including:

- High-performance liquid chromatography (HPLC) [, , ]: Used to separate and quantify Benzarone in serum, urine, and pharmaceutical formulations.

- Gas chromatography-mass spectrometry (GC-MS) [, , ]: Employed to identify and quantify Benzarone and its metabolites in plasma and urine samples.

- Thin-layer chromatography (TLC) []: Used to separate and identify Benzarone and other benzofuran derivatives in human plasma.

Q15: Does Benzarone interact with drug transporters?

A15: Research suggests that Benzarone potentially inhibits P-glycoprotein (P-gp), a drug efflux transporter, which could contribute to increased intracellular accumulation of certain drugs, including cyclophosphamide [].

Q16: Are there alternatives to Benzarone for treating gout?

A16: Yes, several alternatives to Benzarone are available for gout treatment. These include other uricosuric drugs like Probenecid and Sulfinpyrazone, as well as xanthine oxidase inhibitors like Allopurinol and Febuxostat [].

Q17: When was Benzarone first introduced as a uricosuric agent?

A17: While the precise year of introduction is not specified in the provided research, Benzarone has been studied and used clinically for several decades, with research dating back to the late 20th century. Studies published in the 1970s and 1980s explored its uricosuric action and pharmacokinetic properties [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。